molecular formula C6H5IO2 B12878206 1-(5-Iodofuran-2-yl)ethanone CAS No. 42280-56-8

1-(5-Iodofuran-2-yl)ethanone

Cat. No.: B12878206
CAS No.: 42280-56-8
M. Wt: 236.01 g/mol
InChI Key: AOCQQZNSRDOTOB-UHFFFAOYSA-N
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Description

1-(5-Iodofuran-2-yl)ethanone is an organic compound belonging to the furan family. It features a furan ring substituted with an iodine atom at the 5-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Iodofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of furan derivatives. For instance, starting with 2-acetylfuran, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of 5-iodofuran as a starting material, which is then subjected to acetylation to introduce the ethanone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and acetylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Iodofuran-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Iodofuran-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and ethanone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The furan ring structure also contributes to its overall chemical behavior, facilitating various biochemical reactions .

Comparison with Similar Compounds

  • 1-(5-Bromofuran-2-yl)ethanone
  • 1-(5-Chlorofuran-2-yl)ethanone
  • 1-(5-Fluorofuran-2-yl)ethanone

Comparison: 1-(5-Iodofuran-2-yl)ethanone is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding characteristics. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for specialized applications .

Properties

CAS No.

42280-56-8

Molecular Formula

C6H5IO2

Molecular Weight

236.01 g/mol

IUPAC Name

1-(5-iodofuran-2-yl)ethanone

InChI

InChI=1S/C6H5IO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3

InChI Key

AOCQQZNSRDOTOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)I

Origin of Product

United States

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